![molecular formula C25H19FN4O4 B2775765 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358466-37-1](/img/no-structure.png)
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C25H19FN4O4 and its molecular weight is 458.449. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methodologies : The synthesis of triazoloquinazolinone derivatives involves reactions of anthranilamide with isocyanates, leading to compounds like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one. These methodologies highlight the versatility of anthranilamide as a precursor for constructing complex heterocyclic frameworks through reactions with different isocyanates (Chern et al., 1988).
Molecular Rearrangements and Novel Syntheses : The preparation of triazoloquinazolinium betaines and studies on their molecular rearrangements underline the chemical flexibility and the reactive nature of the triazoloquinazoline core, enabling the exploration of novel synthetic pathways and the generation of diverse molecular structures (Crabb et al., 1999).
Pharmacological Activities
Anticancer Activity : New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Anticonvulsant Activity : Compounds derived from the 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold have been synthesized and tested for their anticonvulsant activity. Some derivatives have demonstrated wide margins of safety and significant oral activity against seizures induced by maximal electroshock in mice, suggesting their utility as anticonvulsant agents (Zhang et al., 2015).
Antihistaminic Agents : Novel triazoloquinazolin-5-ones have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. These findings indicate their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).
Advanced Materials and Chemical Studies
- Microwave-Assisted Synthesis : The use of microwave irradiation has facilitated the rapid synthesis of triazoloquinazolin-5(4H)-ones, highlighting an efficient method for constructing these heterocyclic compounds with potential antioxidant activities (Sompalle & Roopan, 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, which is then coupled with a 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group to form the final product.", "Starting Materials": [ "3-fluoroaniline", "2-chloro-6-nitrobenzoic acid", "2-amino-4,5-dimethoxybenzoic acid", "ethyl acetoacetate", "sodium hydride", "thionyl chloride", "sodium azide", "sodium methoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran" ], "Reaction": [ "Step 1: Synthesis of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one", "a. Synthesis of 2-chloro-6-nitrobenzoic acid: 2-chloro-6-nitrobenzoic acid is synthesized by reacting 2-chlorobenzoic acid with thionyl chloride and nitric acid.", "b. Synthesis of 2-amino-4,5-dimethoxybenzoic acid: 2-amino-4,5-dimethoxybenzoic acid is synthesized by reducing 2-nitro-4,5-dimethoxybenzoic acid with sodium borohydride.", "c. Synthesis of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is synthesized by reacting 2-chloro-6-nitrobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of sodium azide and sodium methoxide.", "Step 2: Synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group", "a. Synthesis of 2-(3,4-dimethoxyphenyl)acetic acid: 2-(3,4-dimethoxyphenyl)acetic acid is synthesized by reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "b. Synthesis of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group: 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group is synthesized by reacting 2-(3,4-dimethoxyphenyl)acetic acid with acetic anhydride and sodium hydroxide.", "Step 3: Coupling of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group", "a. Coupling of 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group: The final product is synthesized by coupling 2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one with 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl) group in the presence of hydrochloric acid and ethanol." ] } | |
CAS-Nummer |
1358466-37-1 |
Produktname |
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Molekularformel |
C25H19FN4O4 |
Molekulargewicht |
458.449 |
IUPAC-Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O4/c1-33-21-11-10-15(13-22(21)34-2)20(31)14-29-19-9-4-3-8-18(19)24-27-23(28-30(24)25(29)32)16-6-5-7-17(26)12-16/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
VYPFYRJFMMVIDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-dichlorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2775682.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)
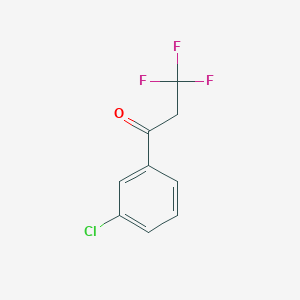

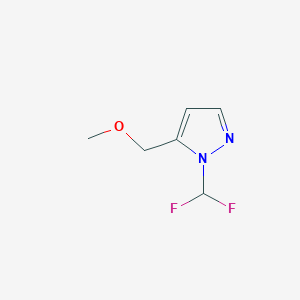
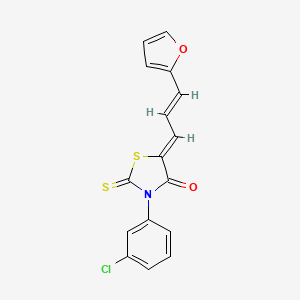
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide](/img/structure/B2775694.png)

![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)

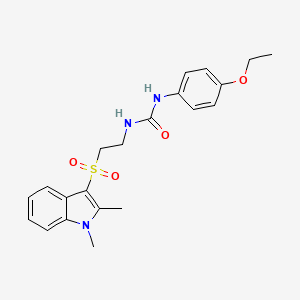
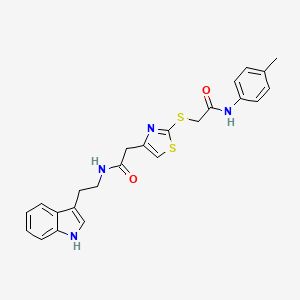
![2-(cyclopropylmethyl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2775703.png)